molecular formula C14H10O B569823 4-Phenanthrol-d9 CAS No. 922510-21-2

4-Phenanthrol-d9

Cat. No. B569823
CAS RN: 922510-21-2
M. Wt: 203.288
InChI Key: SIMYIUXARJLHEA-LOIXRAQWSA-N
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Description

4-Phenanthrol-d9 is a biochemical used for proteomics research . It has a molecular formula of C14HD9O and a molecular weight of 203.28 . It is also known as 4-Phenanthrenol-d9 .


Molecular Structure Analysis

This compound has a molecular formula of C14HD9O and a molecular weight of 203.28 . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at -20° C . The compound has a molecular weight of 203.28 and a molecular formula of C14HD9O .

Mechanism of Action

4-Phenanthrol-d9 is a derivative of 9-Phenanthrol, which is a known inhibitor of the transient receptor potential melastatin (TRPM) 4 channel . TRPM4 is a Ca2±activated non-selective cation channel . The exact mechanism of action of this compound is not specified in the available resources.

Safety and Hazards

4-Phenanthrol-d9 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

CAS RN

922510-21-2

Molecular Formula

C14H10O

Molecular Weight

203.288

IUPAC Name

1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol

InChI

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

SIMYIUXARJLHEA-LOIXRAQWSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O

synonyms

Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol;  4-Phenanthrenol-d9;  4-Phenanthrol-d9;  4-Hydroxyphenanthrene-d9;  NSC 171284-d9

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1000 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 400 ml of carbon tetrachloride was added followed by 26 gms of 4 oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 gm of N-bromo succinimide. The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours. Then an additional 2.0 gms of N-bromosuccinimide was added and the reaction refluxed for 1 hour. The reaction was cooled to room temperature and the solids filtered off and washed with carbon tetrachloride and air dried. The solids were recrystallized from 220 ml of ethyl acetate, filtered and washed with several portions of warm water, dried in vacuo in the presence of P2O5 to yield 8.3 gms (32.25% by weight) of 4-phenanthrol. m.p. 114°-116° C. m/e 194.
[Compound]
Name
4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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